molecular formula C9H9NO4 B2877819 6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid CAS No. 2166731-23-1

6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

Cat. No. B2877819
CAS RN: 2166731-23-1
M. Wt: 195.174
InChI Key: YCPXBZLBIYFGOF-UHFFFAOYSA-N
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Description

“6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid” is a complex chemical compound with diverse applications. It finds its utility in scientific research, specifically in the synthesis of novel organic compounds, drug discovery, and material science studies. The compound has a CAS Number: 2166731-23-1, a Molecular Weight of 195.17, and an MDL number: MFCD32068539 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9NO4/c11-4-6-3-7 (9 (12)13)8-5-14-2-1-10 (6)8/h3-4H,1-2,5H2, (H,12,13) . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The compound is a powder with a purity of 95%. It is stored at a temperature of 4°C . The compound has a molecular weight of 195.17 .

Scientific Research Applications

Pharmaceuticals: Drug Synthesis and Development

The compound’s structure, which includes a pyrrole and a pyrazine ring, makes it a valuable scaffold in pharmaceutical chemistry. It has been used in the synthesis of various bioactive molecules, particularly those with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Its versatility in drug synthesis stems from its ability to undergo various chemical transformations, leading to the development of new therapeutic agents.

Chemical Synthesis: Building Blocks

EN300-818800 serves as a building block in chemical synthesis. Its reactive sites allow for the construction of complex molecules through various synthetic routes, including cyclization and ring annulation. This is particularly useful in creating novel compounds for further biological testing and development .

Biological Research: Enzyme Inhibition Studies

In biological research, EN300-818800 is used to study enzyme inhibition. Its structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This application is crucial in understanding disease mechanisms and developing enzyme-targeted therapies .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-4-6-3-7(9(12)13)8-5-14-2-1-10(6)8/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXBZLBIYFGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=C(N21)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

CAS RN

2166731-23-1
Record name 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
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